H-mCpa-ser-Gly-Phe-Leu-Thr-OH
Description
H-mCpa-ser-Gly-Phe-Leu-Thr-OH is a synthetic hexapeptide featuring a meta-chlorophenylalanine (mCpa) residue at the N-terminus, followed by serine (Ser), glycine (Gly), phenylalanine (Phe), leucine (Leu), and threonine (Thr), with a free C-terminal hydroxyl group. This compound exhibits moderate binding affinity for the mu-opioid receptor (MOR), as evidenced by a reported Ki value of 1100 nM in competitive receptor binding assays . The inclusion of mCpa, a hydrophobic aromatic moiety, and the hydroxyl-containing residues (Ser and Thr) suggests a balance between hydrophobic and hydrophilic interactions, which may influence its receptor selectivity and potency.
Properties
Molecular Formula |
C34H47N7O10 |
|---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C34H47N7O10/c1-18(2)12-24(33(49)41-28(19(3)43)34(50)51)39-32(48)25(15-20-8-5-4-6-9-20)38-27(44)16-37-31(47)26(17-42)40-30(46)23(35)14-21-10-7-11-22(13-21)29(36)45/h4-11,13,18-19,23-26,28,42-43H,12,14-17,35H2,1-3H3,(H2,36,45)(H,37,47)(H,38,44)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t19-,23+,24+,25+,26+,28+/m1/s1 |
InChI Key |
LGORGTYVVSKEOB-KXJTVXFKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC(=CC=C2)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-mCpa-ser-Gly-Phe-Leu-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA, which also removes any remaining protecting groups.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The process is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-mCpa-ser-Gly-Phe-Leu-Thr-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups.
Scientific Research Applications
H-mCpa-ser-Gly-Phe-Leu-Thr-OH: has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Researchers study its interactions with biological molecules to understand peptide-receptor binding mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.
Industry: The peptide can be used in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-mCpa-ser-Gly-Phe-Leu-Thr-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, inducing conformational changes that trigger downstream signaling pathways. These pathways can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Key Observations:
Position 2 Residue :
- Substituting Ser² with Ala² (as in H-mCpa-ala-Gly-Phe-leu-OH) reduces hydrophilicity, enhancing MOR affinity (Ki = 560 nM vs. 1100 nM). This aligns with the principle that MOR favors hydrophobic residues in critical positions .
- The hydroxyl group in Ser² likely disrupts interactions with MOR’s hydrophobic subsites, explaining the lower potency of this compound .
C-Terminal Modifications :
- Replacing Thr⁶ with Leu⁶ (e.g., H-mCpa-ala-Gly-Phe-leu-OH) or Met⁶ (e.g., H-Aba-ala-Gly-Phe-Met-OH) increases hydrophobicity, improving MOR binding. Methionine’s thioether side chain in H-Aba-ala-Gly-Phe-Met-OH contributes to its superior Ki (100 nM) .
N-Terminal Modifications: mCpa (meta-chlorophenylalanine) provides aromatic bulk and hydrophobicity, which is critical for MOR engagement. However, replacing mCpa with Aba (aminobutyric acid) in H-Aba-ala-Gly-Phe-Met-OH retains high affinity, suggesting flexibility in N-terminal design for MOR ligands .
Selectivity for Mu- vs. Delta-Opioid Receptors
Evidence from structural studies indicates that MOR prefers compact, hydrophobic ligands, while delta-opioid receptors (DOR) favor larger peptides with hydrophilic components . For example:
- Tyr-D-Ser-Gly-Phe-Leu-Thr (a DOR-selective agonist) shares a similar backbone with this compound but differs in its N-terminal Tyr residue and D-Ser configuration. Its exclusive DOR binding at ≤20 nM highlights the importance of stereochemistry (D-Ser) and Tyr’s phenolic hydroxyl group for DOR specificity .
- In contrast, this compound’s MOR Ki of 1100 nM suggests weak MOR engagement, possibly due to its L-Ser² and Thr⁶ introducing unfavorable hydrophilic interactions for MOR .
Data Table: Structural and Pharmacological Comparison
| Feature | This compound | H-mCpa-ala-Gly-Phe-leu-OH | H-Aba-ala-Gly-Phe-Met-OH |
|---|---|---|---|
| N-Terminal Group | mCpa | mCpa | Aba |
| Position 2 Residue | Ser | Ala | Ala |
| C-Terminal Residue | Thr | Leu | Met |
| Hydrophobicity | Moderate (Ser/Thr) | High (Ala/Leu) | High (Ala/Met) |
| MOR Ki (nM) | 1100 | 560 | 100 |
| Receptor Preference | Weak MOR | Moderate MOR | Strong MOR |
Discussion of Structural Determinants
- Hydrophobic vs. Hydrophilic Balance : The presence of Ser² and Thr⁶ in this compound introduces polar groups that likely reduce MOR affinity compared to analogs with Ala² and Leu/Met⁶ . MOR’s preference for hydrophobic side chains is well-documented .
- Stereochemical Considerations: D-amino acids in position 2 (e.g., D-Ala or D-Ser) are associated with enhanced MOR or DOR selectivity, respectively. The L-configuration of Ser² in this compound may limit its receptor specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
